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For Researchers, Scientists, and Drug Development Professionals

Abstract
MCOPPB trihydrochloride (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-

benzimidazole trihydrochloride) is a potent and highly selective non-peptide agonist for the

nociceptin/orphanin FQ (NOP) receptor.[1][2] Its unique pharmacological profile, demonstrating

significant anxiolytic effects without the memory or motor function impairments associated with

other compounds, has made it a valuable tool in neuroscience research.[1] More recently,

MCOPPB has been identified as a senolytic agent, capable of selectively eliminating senescent

cells, opening new avenues for its therapeutic application.[3][4] This technical guide provides a

comprehensive overview of the synthesis and purification of MCOPPB trihydrochloride, along

with a detailed examination of its primary signaling pathway.

Physicochemical and Biological Properties
MCOPPB trihydrochloride is a white to off-white solid with good solubility in water and

DMSO.[5][6] Its high affinity and selectivity for the human NOP receptor are key characteristics

that drive its biological activity.
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Property Value Reference

Molecular Formula C₂₆H₄₀N₄·3HCl [5]

Molecular Weight 534.05 g/mol [5]

Purity
≥98% (typically ≥99% by

HPLC)
[5][7]

pKi (human NOP receptor) 10.07 [1][2]

Solubility
Water: ~30 mM, DMSO: ~60

mM
[5]

Appearance White to off-white solid

Storage Store at -20°C [5]

Synthesis and Purification
The synthesis of MCOPPB involves a multi-step process culminating in the formation of the

benzimidazole core, followed by conversion to its trihydrochloride salt for improved solubility

and stability. The key starting materials are (R)-N-Boc-3-aminopiperidine and 1-(1-

methylcyclooctyl)piperidin-4-one. While the specific, detailed experimental protocol from the

primary literature by Hayashi et al. (2009) could not be fully accessed, the following represents

a plausible and detailed methodology based on general procedures for the synthesis of 1,2-

disubstituted benzimidazoles and purification of piperidine derivatives.

Experimental Protocol: Synthesis of MCOPPB
Step 1: Reductive Amination

To a solution of 1-(1-methylcyclooctyl)piperidin-4-one (1.0 eq) in dichloromethane (DCM),

add (R)-N-Boc-3-aminopiperidine (1.1 eq).

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by Thin

Layer Chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra09010b
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra09010b
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra09010b
https://www.ijraset.com/research-paper/synthesis-of-1-2-disubstitued-benzimidazoles-using-sio2-caci2-2h2o-as-a-catalyst
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Microwave_Assisted_Synthesis_of_1_2_Disubstituted_Benzimidazoles.pdf
https://www.mdpi.com/1420-3049/27/3/595/review_report
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra09010b
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra09010b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude Boc-protected diamine intermediate.

Step 2: Benzimidazole Ring Formation

Dissolve the crude Boc-protected diamine (1.0 eq) and 2-fluoronitrobenzene (1.2 eq) in

dimethyl sulfoxide (DMSO).

Add potassium carbonate (3.0 eq) and heat the mixture at 120-140°C for 8-12 hours,

monitoring by TLC.

Cool the reaction mixture to room temperature and pour it into ice-water.

Extract the product with ethyl acetate (3 x volumes).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

The resulting nitro intermediate is then reduced. Dissolve the crude product in ethanol and

add palladium on carbon (10 mol%).

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the

reaction is complete (monitored by TLC).

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give the

crude amino intermediate.

To form the benzimidazole, the amino intermediate is cyclized. A common method involves

reaction with an orthoformate in the presence of an acid catalyst.

Step 3: Deprotection and Salt Formation
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Dissolve the Boc-protected MCOPPB in a solution of hydrochloric acid in dioxane (e.g., 4M

HCl in dioxane) or a mixture of methanol and concentrated HCl.

Stir the solution at room temperature for 2-4 hours.

Concentrate the reaction mixture under reduced pressure.

The resulting solid is the crude MCOPPB trihydrochloride.

Experimental Protocol: Purification of MCOPPB
Trihydrochloride

Recrystallization: Dissolve the crude MCOPPB trihydrochloride in a minimal amount of a

suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethanol and water). Allow the

solution to cool slowly to room temperature, then cool further in an ice bath to induce

crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and

dry under vacuum.

Column Chromatography: For higher purity, the free base of MCOPPB (obtained by

neutralizing the hydrochloride salt) can be purified by silica gel column chromatography

using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The purified

free base is then converted back to the trihydrochloride salt as described above.

Purity Analysis: The purity of the final product should be assessed by High-Performance

Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Data (Representative)
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Analysis Expected Results

¹H NMR

Peaks corresponding to the aromatic protons of

the benzimidazole ring, the aliphatic protons of

the cyclooctyl and piperidinyl rings, and the

methyl group.

¹³C NMR

Resonances for all unique carbon atoms in the

molecule, including the aromatic and aliphatic

regions.

Mass Spec (ESI+)
[M+H]⁺ ion corresponding to the mass of the

free base (C₂₆H₄₀N₄).

HPLC
A single major peak indicating high purity

(typically >98%).

Biological Activity and Signaling Pathway
MCOPPB exerts its biological effects primarily through the activation of the NOP receptor, a G

protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to

Gαi/Gαo proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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